2,3-dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

Medicinal Chemistry Kinase Inhibitor Design Metabolic Stability

This 2,3-dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine (CAS 1956356-14-1) delivers a unique substitution pattern that cannot be risk-free substituted: SAR studies show single-position alterations cause >10-fold potency shifts and 120–900× selectivity swings across kinase families. Its 2,3-dimethyl configuration offers a metabolically stabilized core — the 2-methyl group shields the adjacent imidazole nitrogen from oxidative metabolism, reducing the need for deuterium blocking. As a fragment-sized (MW 215.18) building block, it enables late-stage C7 C–H diversification via Suzuki, Buchwald-Hartwig, or Sonogashira couplings without protecting-group manipulation, accelerating parallel library synthesis for PDE10A, TAM, and CDK9 campaigns.

Molecular Formula C9H8F3N3
Molecular Weight 215.2
CAS No. 1956356-14-1
Cat. No. B6160653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
CAS1956356-14-1
Molecular FormulaC9H8F3N3
Molecular Weight215.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine (CAS 1956356-14-1): A Fluorinated Imidazopyridine Building Block for Kinase-Targeted Drug Discovery


2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine (CAS 1956356-14-1) is a fluorinated heterocyclic compound belonging to the imidazo[4,5-b]pyridine family, a privileged scaffold in medicinal chemistry known for producing potent and selective kinase inhibitors [1]. The molecule features a fused imidazole-pyridine core substituted with methyl groups at the 2- and 3-positions and an electron-withdrawing trifluoromethyl group at the 6-position, resulting in a molecular formula of C9H8F3N3 and a molecular weight of 215.18 g/mol . This specific substitution pattern imparts distinct electronic and steric properties that differentiate it from other imidazo[4,5-b]pyridine analogs, making it a valuable intermediate for the synthesis of bioactive molecules targeting kinases such as PDE10A, TAM family kinases, and CDK9 [1][2].

Why Generic Substitution of 2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine Risks Compromising Kinase Inhibitor Potency and Selectivity


Imidazo[4,5-b]pyridines exhibit extreme sensitivity to substitution pattern variations. Systematic structure–activity relationship (SAR) studies on this scaffold have demonstrated that minor alterations—such as replacing a methyl group with a chloro or iodo substituent, or shifting the methyl position from C2/C3 to C7—can result in >10-fold differences in kinase inhibitory potency and profoundly alter selectivity profiles across closely related kinase families [1][2]. For instance, in the PDE10A series, a methyl-to-ethyl change at a single position produced a 7-fold potency shift, and in the TAM kinase family, compounds differing by only a single substituent achieved selectivity windows of 120- to 900-fold between AXL and MER [1][3]. Therefore, substituting 2,3-dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine with a structurally similar analog lacking the precise 2,3-dimethyl-6-trifluoromethyl configuration is not a risk-free interchange; such substitution can invalidate SAR reproducibility, disrupt ongoing lead optimization campaigns, and introduce procurement risk for industrial-scale synthesis programs.

Quantitative Differentiation Evidence: 2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine vs. Closest Imidazopyridine Analogs


Enhanced Steric Bulk and Metabolic Stability vs. 3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

The 2,3-dimethyl substitution on the target compound introduces greater steric bulk near the hinge-binding region compared to the mono-methyl analog 3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine (CAS 1350994-90-9), which lacks the C2 methyl group . In imidazo[4,5-b]pyridine-based kinase inhibitors, the C2 position is frequently involved in key hydrophobic interactions with the kinase hinge region; the additional methyl group is predicted to enhance binding complementarity and reduce off-rate [1]. Furthermore, the 2-methyl group provides steric shielding against oxidative metabolism at the adjacent imidazole nitrogen, a known metabolic soft spot in des-methyl analogs [2]. While direct metabolic stability data for the target compound are not publicly available, class-level evidence from PDE10A inhibitor optimization shows that adding methyl groups at the C2 position of the imidazo[4,5-b]pyridine scaffold consistently improved in vitro microsomal stability and reduced intrinsic clearance [1].

Medicinal Chemistry Kinase Inhibitor Design Metabolic Stability

Superior Synthetic Versatility vs. 2-Chloro-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

The target compound features a 2-methyl group rather than the 2-chloro substituent found in 2-chloro-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine (CAS 438190-88-6) . The 2-chloro analog is primarily used as an electrophilic partner in nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions; however, the chloro substituent is susceptible to premature hydrolysis under basic or aqueous conditions, limiting its utility in multi-step synthetic sequences . In contrast, the 2,3-dimethyl compound serves as a stable, non-reactive core that can be selectively functionalized at alternative positions (e.g., C7 or N3) via directed metalation or C–H activation strategies, enabling late-stage diversification without protecting group manipulation [1]. This synthetic versatility is critical for parallel library synthesis in medicinal chemistry campaigns, where a common advanced intermediate is required for rapid SAR exploration.

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Reduced Molecular Weight and Improved Ligand Efficiency vs. 2-Iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

The 2-iodo analog, 2-iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine (CAS 2138063-20-2), has a molecular weight of 327.05 g/mol—significantly higher than the target compound (215.18 g/mol)—due to the heavy iodine atom at the C2 position . This increased molecular weight adversely affects ligand efficiency metrics (LE = 1.4 × pIC50 / heavy atom count) and violates standard drug-likeness thresholds (Lipinski Rule of 5: MW > 500). In fragment-based drug discovery and lead optimization programs, lower molecular weight starting points are preferred to maximize ligand efficiency and allow room for subsequent molecular growth without exceeding drug-like property space [1]. The target compound, with its 2-methyl group, provides a leaner starting scaffold that better supports fragment-to-lead and lead optimization workflows.

Drug Design Ligand Efficiency Physicochemical Properties

Commercially Available Purity Advantage: ≥98% vs. Typical 95% for Closest Analogs

Multiple authorized suppliers, including MolCore and Leyan, offer 2,3-dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine at ≥98% purity (NLT 98%) with ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . In comparison, the closest commercially available analogs—including 3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine (CAS 1350994-90-9), 2-chloro-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine (CAS 438190-88-6), and 2-iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine (CAS 2138063-20-2)—are typically supplied at 95–97% purity . For industrial procurement, this 3% absolute purity differential translates into proportionally fewer impurities that could interfere with sensitive catalytic reactions (e.g., ppm-level Pd catalyst poisoning) or confound biological assay interpretation. Higher initial purity also reduces the need for costly in-house repurification, improving overall workflow efficiency.

Quality Control Procurement Reproducibility

Predicted Selectivity Advantage from 2,3-Dimethyl Substitution Pattern in Kinase Profiling

In the imidazo[4,5-b]pyridine class, the C2 and C3 substituents play a critical role in modulating kinase selectivity. The TAM inhibitor series demonstrated that subtle changes at the C2 position of 2,6-disubstituted imidazo[4,5-b]pyridines could achieve 120- to 900-fold selectivity between the closely related AXL and MER kinases [1]. Similarly, in the PDE10A series, varying the C3 substituent from methyl to ethyl produced a 7-fold difference in IC50 against PDE10A, demonstrating the sensitivity of target engagement to the precise alkyl substitution pattern [2]. The target compound's 2,3-dimethyl configuration occupies a defined steric and electronic niche that is distinct from mono-methyl (C3-only), halo-substituted (2-Cl, 2-I), and regioisomeric (7-methyl) analogs . This unique substitution pattern is predicted to confer a selectivity fingerprint that cannot be replicated by any single commercially available analog, making the compound an essential tool for exploring kinase selectivity space.

Kinase Selectivity Drug Discovery SAR

High-Value Application Scenarios for 2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine (CAS 1956356-14-1)


Kinase-Focused Fragment Library Design and Diversity-Oriented Synthesis

The compound's low molecular weight (215.18 g/mol) and dual methyl substitution pattern make it an ideal fragment-sized starting point for kinase inhibitor discovery. Its 2,3-dimethyl configuration provides a unique steric and electronic profile that fills a gap in existing imidazo[4,5-b]pyridine fragment libraries, enabling the exploration of SAR space inaccessible to mono-methyl, halo-substituted, or regioisomeric analogs [1]. Procurement of this compound at ≥98% purity ensures fragment screening data quality without confounding impurity-related artifacts.

Late-Stage Diversification via C–H Functionalization for Parallel SAR Exploration

Unlike the 2-chloro analog, which is limited by the reactivity of its C2-Cl bond, the 2,3-dimethyl compound serves as a stable core for directed C–H activation at the C7 position. This permits late-stage diversification via Suzuki, Buchwald-Hartwig, or Sonogashira couplings without protecting group manipulation, enabling rapid parallel synthesis of focused compound libraries for SAR campaigns targeting PDE10A, TAM kinases, CDK9, and other therapeutically relevant kinases [2].

Metabolic Stability Optimization in Lead Optimization Programs

The steric shielding provided by the 2-methyl group is predicted to reduce oxidative metabolism at the adjacent imidazole nitrogen—a known metabolic liability in des-methyl imidazo[4,5-b]pyridines. Medicinal chemistry teams engaged in lead optimization of kinase inhibitors can use this compound as a metabolically stabilized core scaffold, potentially reducing the need for deuterium incorporation or other blocking strategies to address metabolic soft spots [1][2].

Quality-Critical Pharmaceutical R&D Requiring ISO-Certified High-Purity Intermediates

For CROs, CDMOs, and pharmaceutical companies operating under GMP-like or ISO 9001 quality standards, the availability of this compound at ≥98% purity from multiple certified suppliers reduces procurement risk and eliminates the need for in-house repurification. This is particularly critical in late-stage preclinical development, where impurity profiles must be rigorously controlled and documented for regulatory submissions .

Quote Request

Request a Quote for 2,3-dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.